2-benzylidenesuccinic acid

CAS No.: 5653-88-3

Cat. No.: VC3695027

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5653-88-3 |

|---|---|

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 2-benzylidenebutanedioic acid |

| Standard InChI | InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) |

| Standard InChI Key | KYILORDWJFEQBS-RMKNXTFCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)O |

| SMILES | C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

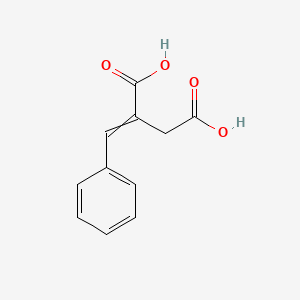

2-Benzylidenesuccinic acid has the molecular formula C11H10O4 and contains several key structural features:

-

A benzylidene group (C6H5-CH=) attached to a succinic acid backbone

-

Two carboxylic acid groups (-COOH)

-

An α,β-unsaturated carbonyl system

-

A carbon-carbon double bond that can exist in E (trans) or Z (cis) configuration

The presence of the α,β-unsaturated system contributes to the compound's chemical reactivity, particularly in addition reactions. The structural configuration provides unique properties that distinguish it from similar compounds.

Physical and Chemical Properties

Based on comprehensive chemical data repositories, 2-benzylidenesuccinic acid has the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 206.19 g/mol |

| Molecular Formula | C11H10O4 |

| Physical State | White crystalline powder |

| Exact Mass | 206.058 g/mol |

| Topological Polar Surface Area | 74.6 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 232 |

These properties influence the compound's behavior in chemical reactions and its potential applications in various fields .

Isomerism

Nomenclature and Identification

IUPAC and Common Names

The IUPAC name for this compound is (2E)-2-benzylidenebutanedioic acid . It is also known by several synonyms:

| Synonym |

|---|

| 2-benzylidenesuccinic acid |

| (E)-2-benzylidenesuccinic acid |

| (E)-phenylitaconic acid |

| Succinic acid, benzylidene- |

| Butanedioic acid,(phenylmethylene)-,(E)- |

| 2-(PHENYLMETHYLENE)BUTANEDIOIC ACID |

| (2E)-2-(phenylmethylidene)butanedioic acid |

These various nomenclatures reflect the compound's structure and conform to different chemical naming conventions used across scientific disciplines.

| Identifier Type | Value |

|---|---|

| CAS Number | 5653-88-3, 46427-07-0 |

| PubChem CID | 820629 |

| ChEMBL ID | CHEMBL1741747 |

| NSC Number | 10134, NSC-10134 |

| Metabolomics Workbench ID | 124298 |

| Nikkaji Number | J117.488F, J729.979F |

| Wikidata | Q105147735 |

These identification numbers facilitate cross-referencing and searching for information about the compound across different scientific databases . The multiple database entries reflect the compound's recognition in various scientific domains.

Structural Identifiers and Molecular Representations

The structure of 2-benzylidenesuccinic acid can be represented using various notation systems:

| Notation Type | Representation |

|---|---|

| Molecular Formula | C11H10O4 |

| Canonical SMILES | C1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)O |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C(/CC(=O)O)\C(=O)O |

| InChI | InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6+ |

| InChIKey | KYILORDWJFEQBS-RMKNXTFCSA-N |

These representations are essential for computational chemistry, database searches, and structural analysis . They provide standardized ways to describe the compound's structure, enabling consistent identification across scientific platforms.

Natural Occurrence and Botanical Sources

Presence in Plant Species

According to PubChem data, 2-benzylidenesuccinic acid has been reported in Artemisia argyi , a plant species commonly known as Chinese mugwort or wormwood. This finding is significant as it establishes the compound as a natural product rather than solely a synthetic entity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a vital technique for characterizing 2-benzylidenesuccinic acid, especially for confirming its structure and distinguishing between isomeric forms. The proton NMR spectrum would reveal characteristic signals for:

-

Aromatic protons from the phenyl group

-

The olefinic proton of the benzylidene moiety

-

Methylene protons adjacent to the carboxyl group

-

Carboxylic acid protons

These spectral features provide definitive confirmation of the compound's structure and configuration.

Infrared (IR) Spectroscopy

IR spectroscopy of 2-benzylidenesuccinic acid would display characteristic absorption bands for:

-

Carboxylic acid O-H stretching (broad band around 3000-2500 cm⁻¹)

-

C=O stretching of carboxylic acids (approximately 1700 cm⁻¹)

-

C=C stretching of the olefinic bond (approximately 1600 cm⁻¹)

-

C-H stretching of aromatic and aliphatic portions

-

C-O stretching of carboxylic acids

These spectral features provide valuable information about the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry analysis of 2-benzylidenesuccinic acid would reveal a molecular ion peak at m/z 206, corresponding to its molecular weight. Fragmentation patterns would likely include the loss of water, carbon dioxide, and various cleavages of the carbon skeleton, providing further structural confirmation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume